Toluene-4-sulfonic acid 2-{2-[2-(tetrahydropyran-2-yloxy)-ethoxy]-ethoxy}-ethyl ester
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Description
Toluene-4-sulfonic acid 2-{2-[2-(tetrahydropyran-2-yloxy)-ethoxy]-ethoxy}-ethyl ester is a chemical compound with the molecular formula C18H28O7S . It is used in research and not intended for human or veterinary use.
Synthesis Analysis
The synthesis of this compound involves the use of a novel fluorescent labeling reagent. It has been used to label twenty-six fatty acids (C5–C30) successfully in the presence of K2CO3 catalyst in N,N-dimethylformamide solvent .Chemical Reactions Analysis
This compound has been used as a reagent in the labeling of fatty acids. The reaction conditions were optimized by employing a three-factor, three-level Box Behnken design .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as melting point, boiling point, and density, are not provided in the available resources .Scientific Research Applications
Transformation in Organic Synthesis
Toluene sulfonic acid derivatives are pivotal in organic synthesis, facilitating transformations and as catalysts in esterification reactions. For example, methyl and ethyl esters of 4-oxo-3-phenylthioalkanoic acids, when boiled in toluene with p-toluene sulfonic acid, form substituted 4-phenylthio-2(5H)-furanones, demonstrating the role of toluene sulfonic acid derivatives in synthesizing heterocyclic compounds (Kulinkovich, Tishchenko, & Romashin, 1988).
Catalysis in Esterification
The catalytic properties of p-toluene sulfonic acid (p-TSA) in esterification processes are well-documented, enhancing reaction rates and yields. For instance, the catalyzed esterification of oleic acid with 2-ethyl hexanol by p-TSA showcases the efficiency of sulfonic acids in biodiesel production and fatty acid modification processes (Lacaze-Dufaure & Mouloungui, 2000).
Synthesis of Fluorescent Labeling Reagents
Toluene-4-sulfonic acid derivatives are utilized in synthesizing fluorescent labeling reagents for analytical applications. A novel reagent designed for labeling fatty acids demonstrates the application in high-performance liquid chromatography (HPLC) with fluorescence detection, indicating its potential in biochemical and analytical research (Dong, Liu, & Chen, 2018).
Surface Modification and Polymer Research
In the field of polymers and materials science, derivatives of toluene sulfonic acid are employed in the synthesis and modification of polymers. For instance, p-toluene sulfonic acid acts as a catalyst in producing hydroxyl-terminated hyperbranched polymers, highlighting its role in developing materials with specific surface properties and applications in surfactant production (Wang Xuechuan, 2012).
properties
IUPAC Name |
2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O7S/c1-16-5-7-17(8-6-16)26(19,20)25-15-13-22-11-10-21-12-14-24-18-4-2-3-9-23-18/h5-8,18H,2-4,9-15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUELZZOCOJFXRF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOC2CCCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Toluene-4-sulfonic acid 2-{2-[2-(tetrahydropyran-2-yloxy)-ethoxy]-ethoxy}-ethyl ester |
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